Counterion Screening: SbF₆⁻ Outperforms OTf⁻ and BF₄⁻ in Reductive Aldol Coupling Yield and Diastereoselectivity
In a direct head-to-head counterion assay for the hydrogen-mediated reductive aldol coupling of divinyl ketone 1a with p-nitrobenzaldehyde 2a, [Rh(COD)₂]SbF₆ delivered an 82% isolated yield and a 13:1 syn/anti diastereomeric ratio. In contrast, [Rh(COD)₂]OTf provided a 72% yield with an 8:1 dr, while [Rh(COD)₂]BF₄ gave only a 61% yield with a 9:1 dr [1]. The SbF₆⁻ counterion was identified as the optimal precatalyst for this transformation.
| Evidence Dimension | Catalytic performance (yield and diastereoselectivity) in reductive aldol coupling |
|---|---|
| Target Compound Data | [Rh(COD)₂]SbF₆: 82% isolated yield, 13:1 syn/anti dr |
| Comparator Or Baseline | [Rh(COD)₂]OTf: 72% yield, 8:1 dr; [Rh(COD)₂]BF₄: 61% yield, 9:1 dr |
| Quantified Difference | +10% absolute yield and +5 dr units vs. OTf; +21% yield and +4 dr units vs. BF₄ |
| Conditions | Divinyl ketone 1a + p-nitrobenzaldehyde 2a, ambient temperature and pressure, H₂ atmosphere, tri-2-furylphosphine ligand |
Why This Matters
Selection of the SbF₆⁻ salt directly improves both chemical yield and stereocontrol, reducing purification burden and material waste.
- [1] Han, S. B., & Krische, M. J. (2006). Reductive Aldol Coupling of Divinyl Ketones via Rhodium-Catalyzed Hydrogenation: syn-Diastereoselective Construction of β-Hydroxyenones. Organic Letters, 8(24), 5657–5660. https://doi.org/10.1021/ol0624023 View Source
